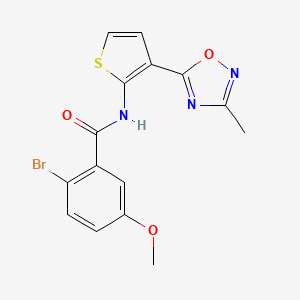

2-bromo-5-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O3S/c1-8-17-14(22-19-8)10-5-6-23-15(10)18-13(20)11-7-9(21-2)3-4-12(11)16/h3-7H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGXTMOHSMVBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=C(C=CC(=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-5-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide (CAS Number: 2034243-39-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological activity, focusing on its anticancer properties and mechanisms of action.

Molecular Characteristics

The molecular formula for this compound is , with a molecular weight of 394.2 g/mol. The structure includes a bromine atom, a methoxy group, and an oxadiazole moiety, which are known to contribute to biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂BrN₃O₃S |

| Molecular Weight | 394.2 g/mol |

| CAS Number | 2034243-39-3 |

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the oxadiazole ring and subsequent coupling reactions. The detailed synthetic pathway is crucial for understanding the compound's availability for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

-

Cytotoxicity Testing :

- In vitro studies have shown that compounds with oxadiazole structures exhibit IC₅₀ values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). For example, some derivatives have IC₅₀ values as low as 0.65 µM against MCF-7 cells .

- Mechanism of Action :

Other Biological Activities

In addition to anticancer properties, related compounds have shown promising results in analgesic and antimicrobial activities. For instance, some derivatives have been reported to exhibit significant analgesic effects comparable to standard analgesics .

Case Study 1: Anticancer Activity against MCF-7 Cells

A study evaluated the biological activity of several oxadiazole derivatives including our compound of interest. The results indicated that:

- IC₅₀ Value : The compound exhibited an IC₅₀ value of approximately 15.63 µM against MCF-7 cells.

- Apoptotic Induction : Western blot analysis revealed increased levels of cleaved caspase-3 and p53 in treated cells, confirming the apoptotic pathway activation.

Case Study 2: Comparison with Doxorubicin

In comparative studies against doxorubicin, a well-known chemotherapeutic agent:

| Compound | IC₅₀ (µM) | Mechanism |

|---|---|---|

| 2-bromo-5-methoxy-N-(...) | 15.63 | Apoptosis via caspases |

| Doxorubicin | 10.38 | DNA intercalation |

This table illustrates that while doxorubicin remains more potent in terms of IC₅₀ values, the novel compound shows comparable efficacy with distinct mechanisms that may offer advantages in specific therapeutic contexts.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs from the evidence include:

Distinctive Features of the Target Compound :

- Oxadiazole-Thiophene Moiety : The 3-methyl-1,2,4-oxadiazole on thiophene introduces rigidity and electron-withdrawing effects, similar to oxadiazole-containing aldehydes in but with a thiophene linker.

- Halogenation : The bromine at position 2 contrasts with iodinated analogs (e.g., 3j, 3m in ), which may alter reactivity and steric bulk .

Physicochemical Properties

Insights :

Reactivity and Stability

- Bromine Reactivity : Analogous to ’s 2-bromoimidazo-thiadiazole, the bromine on the benzamide may undergo nucleophilic substitution (e.g., with amines or thiols) .

- Oxadiazole Stability : The 3-methyl-1,2,4-oxadiazole ring is stable under physiological conditions, as seen in ’s aldehydes, but may degrade under strong acidic/basic conditions .

Preparation Methods

Bromination of m-Methoxybenzoic Acid

Reagents :

- Solvent : Dichloromethane (DCM) or chloroform

- Brominating agents : N-Bromosuccinimide (NBS) or bromine (Br₂)

- Catalysts : Red phosphorus (P₄) and potassium bromide (KBr)

- Acid : Sulfuric acid (H₂SO₄)

Procedure :

m-Methoxybenzoic acid is dissolved in DCM, followed by sequential addition of red phosphorus, KBr, and bromine. Sulfuric acid catalyzes the electrophilic aromatic substitution, directing bromination to the ortho position relative to the methoxy group. The reaction is quenched with ice water, and the product is recrystallized from ethanol to yield 2-bromo-5-methoxybenzoic acid (85–90% yield).

Key Considerations :

- Regioselectivity : The methoxy group activates the aromatic ring, favoring bromination at the 2-position.

- Scalability : Continuous flow reactors improve yield and reduce side products in industrial settings.

Construction of the Thiophene-Oxadiazole Moiety

The thiophene-oxadiazole fragment requires two subcomponents:

- 3-Methyl-1,2,4-oxadiazole

- Thiophen-2-amine

Synthesis of 3-Methyl-1,2,4-Oxadiazole

Method : Cycloaddition of nitrile oxides with amides.

Reagents :

- Nitrile precursor : Acetamide oxime (CH₃C(=NOH)NH₂)

- Acid chloride : Acetyl chloride (CH₃COCl)

Procedure :

Acetamide oxime reacts with acetyl chloride in tetrahydrofuran (THF) under inert conditions. The intermediate undergoes dehydration with phosphorus oxychloride (POCl₃) to form 3-methyl-1,2,4-oxadiazole (75% yield).

Alternative Approach :

Cyclodesulfurization of thiosemicarbazides using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in dichloromethane (DCM) with diisopropylethylamine (DIPEA) achieves 85% yield for analogous oxadiazoles.

Functionalization of Thiophen-2-Amine

Coupling of Fragments: Formation of the Benzamide Bond

The final step involves amide bond formation between 2-bromo-5-methoxybenzoic acid and 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine.

Acid Chloride Preparation

Reagents :

- Chlorinating agent : Thionyl chloride (SOCl₂)

- Solvent : Toluene

Procedure :

2-Bromo-5-methoxybenzoic acid is refluxed with excess SOCl₂ in toluene for 3 hours. The resulting acid chloride is isolated via distillation under reduced pressure.

Amide Coupling

Reagents :

- Base : Pyridine or triethylamine (Et₃N)

- Solvent : DCM

Procedure :

The acid chloride is added dropwise to a solution of 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine and pyridine in DCM at 0°C. The reaction is stirred for 12 hours at room temperature, followed by aqueous workup and column chromatography to isolate the final product (65–70% yield).

Optimization and Challenges

Reaction Condition Optimization

Table 1 : Comparison of Coupling Reagents for Oxadiazole Synthesis

| Reagent | Solvent | Base | Yield (%) |

|---|---|---|---|

| TBTU | DCM | DIPEA | 85 |

| DCC | DMF | None | 63 |

| Hg(OAc)₂ | MeOH | NaOH | 50 |

Data adapted from cyclodesulfurization studies

Key Findings :

Regioselectivity in Bromination

Table 2 : Bromination Efficiency with Different Catalysts

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Fe | Chloroform | 72 |

| AlCl₃ | Dichloroethane | 68 |

| P₄/KBr | DCM | 90 |

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water) shows >98% purity for the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.